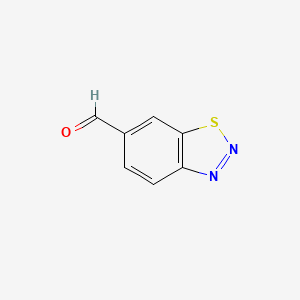![molecular formula C14H21NO2 B13989626 [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol CAS No. 92323-30-3](/img/structure/B13989626.png)
[1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol: is a chemical compound with the molecular formula C14H21NO2 It is known for its unique structure, which includes a pyrrolidine ring attached to a phenylmethoxyethyl group and a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol typically involves the reaction of pyrrolidine with 2-phenylmethoxyethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is common to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methanol group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or esters.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound finds applications in the industrial sector as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- [1-(2-Phenylethyl)pyrrolidin-3-yl]methanol
- [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]ethanol
- [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]amine
Uniqueness: [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol stands out due to its specific structural features, such as the presence of both a methanol group and a phenylmethoxyethyl group
Propriétés
Numéro CAS |
92323-30-3 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
[1-(2-phenylmethoxyethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C14H21NO2/c16-11-14-6-7-15(10-14)8-9-17-12-13-4-2-1-3-5-13/h1-5,14,16H,6-12H2 |
Clé InChI |
MOAXSRVLHDNZLR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1CO)CCOCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


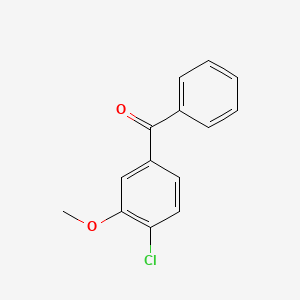
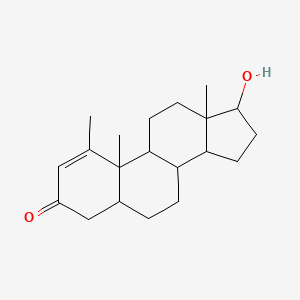
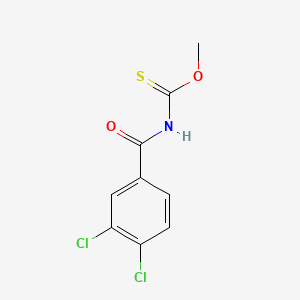
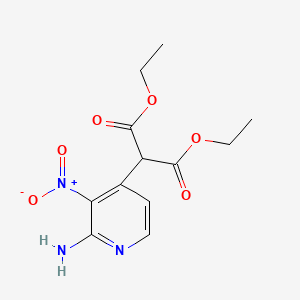
![n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B13989571.png)
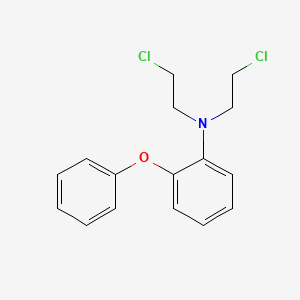


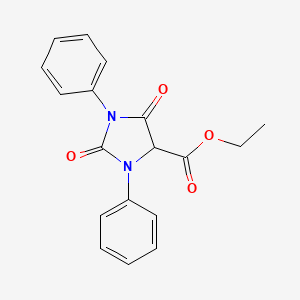
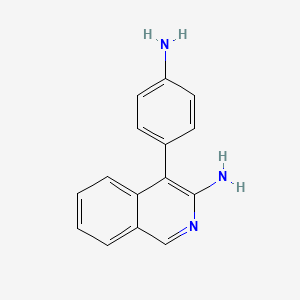


![3,3-dimethyl-3H-benzo[f]chromene](/img/structure/B13989623.png)
